An In-depth Technical Guide to Cy5.5 DBCO for Advanced Bioconjugation
An In-depth Technical Guide to Cy5.5 DBCO for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy5.5 DBCO (Cyanine5.5-Dibenzocyclooctyne) is a near-infrared (NIR) fluorescent probe functionalized with a dibenzocyclooctyne (DBCO) group. This reagent is a cornerstone of copper-free click chemistry, a bioorthogonal ligation reaction that enables the covalent labeling of azide-modified biomolecules under physiological conditions. Its exceptional brightness, photostability, and minimal autofluorescence in the NIR spectrum make it an invaluable tool for a wide range of applications, including in vivo imaging, flow cytometry, and fluorescence microscopy. This guide provides a comprehensive overview of Cy5.5 DBCO, including its chemical and spectral properties, the mechanism of action, and detailed experimental protocols.
Core Properties of Cy5.5 DBCO
Cy5.5 DBCO is characterized by its near-infrared fluorescence and its ability to participate in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The DBCO moiety's strained ring structure allows for a rapid, catalyst-free reaction with azide (B81097) groups, forming a stable triazole linkage.[1][2][3] This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological processes.[4]
Chemical and Physical Properties
| Property | Value | References |
| Molecular Formula | C58H56N4O14S4 | [5] |
| Molecular Weight | 1161.34 g/mol | [1][5][6][7] |
| Appearance | Dark blue solid | [6][8] |
| Solubility | Soluble in Water, DMSO, DMF | [1][5][6][7] |
| Storage Conditions | -20°C, desiccated, and protected from light | [1][2][5][6][8] |
Spectral Properties
| Property | Value | References |
| Excitation Maximum (λex) | ~678 nm | [1][5][6][7] |
| Emission Maximum (λem) | ~694 nm | [1][5][6][7] |
| Molar Extinction Coefficient (ε) | ~190,000 L·mol⁻¹·cm⁻¹ | [1][5][6][7] |
| Fluorescence Quantum Yield (Φ) | 0.21 | [9] |
Mechanism of Action: Copper-Free Click Chemistry
The core of Cy5.5 DBCO's utility lies in the SPAAC reaction. This process circumvents the need for a cytotoxic copper catalyst, making it ideal for live-cell and in vivo applications.[1][4][10] The reaction proceeds rapidly at physiological temperatures and in aqueous buffers.[4]
Figure 1: SPAAC Reaction of Cy5.5 DBCO with an Azide.
Experimental Protocols
General Protocol for Antibody Labeling with Cy5.5 DBCO
This protocol outlines the general steps for labeling an azide-modified antibody with Cy5.5 DBCO. The exact amounts and concentrations may need to be optimized for specific antibodies and applications.
Materials:
-
Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide.[10]
-
Cy5.5 DBCO
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation:
-
Prepare the azide-modified antibody at a concentration of 1-10 mg/mL in an azide-free buffer like PBS.[10]
-
-
Cy5.5 DBCO Stock Solution Preparation:
-
Dissolve Cy5.5 DBCO in anhydrous DMSO to create a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add a 2-4 fold molar excess of Cy5.5 DBCO stock solution to the antibody solution.[10]
-
Ensure the final DMSO concentration in the reaction mixture is below 20% to maintain antibody stability.[10]
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.[10]
-
-
Purification of the Conjugate:
-
Remove excess, unreacted Cy5.5 DBCO from the labeled antibody using a size-exclusion chromatography column appropriate for the size of the antibody.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~678 nm (for Cy5.5).
-
Store the purified Cy5.5-labeled antibody at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.
-
Figure 2: Workflow for Antibody Labeling with Cy5.5 DBCO.
Applications in Research and Drug Development
The unique properties of Cy5.5 DBCO make it suitable for a variety of applications:
-
In Vivo Imaging: The near-infrared fluorescence of Cy5.5 allows for deep tissue imaging with minimal autofluorescence, making it ideal for tracking labeled cells or molecules in living organisms.[2][9]
-
Antibody-Drug Conjugates (ADCs): The bioorthogonal nature of the DBCO-azide reaction is advantageous for the site-specific conjugation of cytotoxic drugs to antibodies.[5]
-
Cellular Imaging: Cy5.5 DBCO can be used to label specific azide-modified proteins, glycans, or other biomolecules on the surface of living cells for visualization by fluorescence microscopy.[11]
-
Flow Cytometry: The bright fluorescence of Cy5.5 provides a strong signal for the detection and quantification of labeled cells.
Conclusion
Cy5.5 DBCO is a powerful and versatile tool for researchers in life sciences and drug development. Its bright, photostable, near-infrared fluorescence, combined with the efficiency and biocompatibility of copper-free click chemistry, enables precise and robust labeling of biomolecules for a wide array of applications. The protocols and data presented in this guide offer a solid foundation for the successful implementation of Cy5.5 DBCO in your research endeavors.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. Cy5.5 DBCO, 1857352-95-4 | BroadPharm [broadpharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. DBCO-Cy5.5, DBCO-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 8. omichem.com [omichem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. abpbio.com [abpbio.com]
